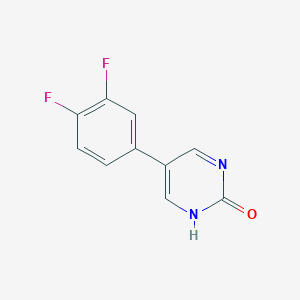

5-(3,4-Difluorophenyl)pyrimidin-2-ol

Description

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDXSLTKCZXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686805 | |

| Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-31-6 | |

| Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3,4-Difluorophenyl)pyrimidin-2-ol: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-(3,4-Difluorophenyl)pyrimidin-2-ol, a fluorinated pyrimidine derivative with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed projection of its chemical properties, a robust synthesis protocol, and its likely therapeutic relevance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery.

Molecular Structure and Physicochemical Properties

5-(3,4-Difluorophenyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidin-2-ol core substituted at the 5-position with a 3,4-difluorophenyl group. The presence of the difluoro substitution on the phenyl ring is a key structural feature, often utilized in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.

Chemical Structure and Tautomerism

The nominal structure is 5-(3,4-Difluorophenyl)pyrimidin-2-ol. However, a crucial aspect of its chemistry is the existence of keto-enol tautomerism, a common feature for 2-hydroxypyrimidines. The compound exists in equilibrium between the hydroxyl (-ol) and the keto (-one) forms, namely 5-(3,4-difluorophenyl)-1H-pyrimidin-2-one. Computational and experimental studies on related pyrimidin-2-ones suggest that the keto form is generally more stable, particularly in aqueous media.[1][2] This equilibrium is significant as the dominant tautomer can influence the molecule's hydrogen bonding capabilities and its interactions with biological macromolecules.

Sources

The Core of Cure: An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrimidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides a deep dive into the world of fluorinated pyrimidine derivatives, a class of compounds that has revolutionized therapeutic strategies across oncology, virology, and mycology. By exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate them, we aim to equip you with the foundational knowledge and practical insights necessary to advance your own research and development endeavors.

The Strategic Advantage of Fluorine in Pyrimidine Scaffolds

The introduction of fluorine into a pyrimidine ring is not a trivial chemical modification; it is a strategic maneuver that profoundly alters the molecule's physicochemical properties and, consequently, its biological activity. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, imparts unique characteristics to the parent molecule. These include increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to target enzymes due to favorable electrostatic interactions, and altered acidity of neighboring protons, which can be critical for catalytic mechanisms.[1] This strategic fluorination is the cornerstone of the remarkable therapeutic success of this class of compounds.

Anticancer Activity: Disrupting the Machinery of Cell Proliferation

Fluorinated pyrimidines are a cornerstone of chemotherapy for a variety of solid tumors, including those of the breast and gastrointestinal tract.[2] Their primary mode of action is as antimetabolites, meaning they mimic naturally occurring pyrimidines to interfere with the synthesis of DNA and RNA, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[3]

The 5-Fluorouracil (5-FU) Paradigm: A Multi-pronged Attack

5-Fluorouracil (5-FU), a rationally designed drug, has been a mainstay in cancer treatment for decades.[4] Its efficacy stems from its conversion within the cell into several active metabolites that disrupt cellular processes through multiple mechanisms.[3]

-

Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and its cofactor, effectively inhibiting the enzyme.[3] This blockade prevents the synthesis of thymidine, an essential component of DNA, leading to a "thymineless death."

-

Incorporation into DNA and RNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[3] This incorporation disrupts RNA processing and function and leads to DNA damage and fragmentation.

-

Topoisomerase I (Top1) Poisoning: Recent studies have revealed that the incorporation of the 5-FU metabolite FdU into DNA can also poison the function of DNA topoisomerase 1 (Top1).[5][6] This interference with the DNA re-ligation step traps the Top1-DNA cleavage complex, leading to lethal double-strand breaks.[5]

The metabolic activation and catabolism of 5-FU are critical determinants of both its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the breakdown of 5-FU.[7] Genetic variations in the DPYD gene, which encodes for DPD, can lead to severe and sometimes lethal toxicities in patients receiving standard doses of 5-FU or its oral prodrug, capecitabine.[7][8]

Prodrug Strategies: Enhancing Oral Bioavailability and Tumor Selectivity

To overcome the challenges of 5-FU administration, including its unpredictable oral bioavailability, a new generation of oral fluoropyrimidine prodrugs has been developed.[9]

-

Capecitabine: This oral prodrug is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase. This tumor-selective activation is designed to increase efficacy while reducing systemic toxicity.

-

Tegafur: Another oral prodrug, tegafur, is gradually metabolized to 5-FU in the liver by cytochrome P450 enzymes, particularly CYP2A6.[10][11] It is often co-administered with other drugs that modulate 5-FU metabolism to enhance its antitumor effect.[12][13] For instance, S-1 is a combination of tegafur, gimeracil (a DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity).[12]

Gemcitabine: A Deoxycytidine Analog with a Unique Mechanism

Gemcitabine (2',2'-difluoro-2'deoxycytidine, dFdC) is a deoxycytidine analog that is a first-line treatment for various solid tumors, including pancreatic and non-small cell lung cancer.[14] Its primary mechanism of action involves its incorporation into DNA, which ultimately leads to the termination of DNA chain elongation.[15][16]

After being phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects through two main pathways:[14][17]

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[17]

-

DNA Chain Termination: dFdCTP is incorporated into the growing DNA strand. After the incorporation of one more deoxynucleotide, DNA polymerases are unable to proceed, leading to "masked chain termination" and the induction of apoptosis.[15]

Visualizing the Mechanisms: Key Pathways of Fluorinated Pyrimidine Anticancer Drugs

To better understand the intricate cellular pathways targeted by these drugs, the following diagrams illustrate their mechanisms of action.

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil.

Caption: Metabolic activation and mechanism of action of Gemcitabine.

Antiviral and Antifungal Applications: Exploiting Viral and Fungal Metabolism

The utility of fluorinated pyrimidines extends beyond cancer therapy. Their ability to interfere with nucleic acid synthesis makes them effective agents against certain viruses and fungi.

Antiviral Activity

Fluorinated pyrimidine derivatives, particularly nucleoside analogs, are widely used as antiviral agents.[18] They act by inhibiting viral DNA or RNA synthesis.[18]

-

Trifluridine (Trifluorothymidine): This agent is effective against herpes simplex virus (HSV-1 and 2) and is used to treat herpetic eye infections.[19] It is also used in combination with tipiracil for the treatment of metastatic colorectal cancer.[19]

-

Emtricitabine (FTC): A 5-fluorinated analog of lamivudine, emtricitabine is a potent reverse transcriptase inhibitor used in the treatment of HIV.[19]

-

Favipiravir (T-705): This fluorinated pyrazine carboxamide derivative has a broad-spectrum antiviral effect against RNA viruses by selectively inhibiting the RNA-dependent RNA polymerase (RdRp).[20]

Antifungal Activity

-

Flucytosine (5-FC): This is a unique antifungal agent that acts as an antimetabolite.[21] Fungi possess an enzyme, cytosine deaminase, that converts flucytosine to 5-fluorouracil (5-FU).[21] Mammalian cells lack this enzyme, providing a basis for selective toxicity.[21] The resulting 5-FU then disrupts fungal DNA and RNA synthesis through the same mechanisms as in cancer cells.[21]

Structure-Activity Relationships (SAR): Guiding the Design of Novel Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[22][23] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic agents.

-

Position of Substituents: The placement of various functional groups on the pyrimidine nucleus can significantly influence the compound's pharmacological profile, including its antimicrobial, anticancer, and anti-inflammatory activities.[22][23][24]

-

Fluorine Substitution: As previously discussed, the introduction of fluorine can enhance metabolic stability and binding affinity.[1] The position of fluorination is critical; for example, 5-fluorouracil's activity is directly linked to the fluorine atom at the 5-position.

-

Hydrophobic and Electronic Effects: The addition of hydrophobic or electron-withdrawing/donating groups can modulate a compound's ability to cross cell membranes and interact with its target.[25]

Experimental Protocols for Evaluating Biological Activity

A robust and reproducible experimental workflow is essential for the preclinical evaluation of novel fluorinated pyrimidine derivatives. The following outlines a general, yet critical, pathway for assessing their anticancer activity.

In Vitro Anticancer Activity Assessment

-

Cell Line Selection: Choose a panel of human cancer cell lines relevant to the intended therapeutic application (e.g., colorectal, breast, pancreatic cancer cell lines).

-

Cytotoxicity Assays (MTT/XTT):

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).

-

Add the MTT or XTT reagent to each well and incubate.

-

Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.

-

-

-

Clonogenic Assay:

-

Principle: This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival.

-

Procedure:

-

Treat cells with the test compound for a defined period.

-

Plate a known number of viable cells into new culture dishes and allow them to grow for 1-3 weeks.

-

Fix and stain the colonies.

-

Count the number of colonies containing at least 50 cells.

-

-

-

Mechanism of Action Studies:

-

Cell Cycle Analysis (Flow Cytometry): Determine the effect of the compound on cell cycle progression by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population distribution across different phases of the cell cycle.

-

Apoptosis Assays (Annexin V/PI Staining): Quantify the induction of apoptosis by staining for externalized phosphatidylserine (Annexin V) and loss of membrane integrity (propidium iodide).

-

Western Blotting: Investigate the modulation of key signaling proteins involved in cell proliferation, survival, and apoptosis (e.g., cyclins, caspases, Bcl-2 family proteins).

-

Visualizing the Experimental Workflow

Caption: A generalized workflow for the in vitro evaluation of anticancer activity.

Conclusion and Future Perspectives

Fluorinated pyrimidine derivatives represent a remarkable success story in medicinal chemistry, demonstrating the power of strategic chemical modification to create highly effective therapeutic agents. From the foundational work with 5-FU to the development of sophisticated oral prodrugs and novel antiviral and antifungal agents, this class of compounds continues to have a profound impact on human health. As our understanding of the molecular drivers of disease deepens, so too will our ability to design the next generation of fluorinated pyrimidines with enhanced efficacy, improved safety profiles, and the potential to overcome drug resistance. The ongoing exploration of their diverse biological activities promises a future where these versatile scaffolds will continue to be at the core of new and innovative cures.

References

-

Biological Activity of Pyrimidine Derivativies: A Review. (2025). ResearchGate. Retrieved from [Link]

-

Peeters, S. L. J., et al. (n.d.). Real-world study on fluoropyrimidine-related toxicity outcomes in cancer patients with select DPYD variant alleles that received DPYD genotype-guided dosing. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate. Retrieved from [Link]

-

The Science Behind Fluorinated Pyrimidines: Applications in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Fluorinated pyrimidines. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Center for Biotechnology Information. Retrieved from [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. Retrieved from [Link]

-

Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press. Retrieved from [Link]

-

Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. (n.d.). SpringerLink. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Retrieved from [Link]

-

The oral fluorinated pyrimidines. (n.d.). PubMed. Retrieved from [Link]

-

Perspectives on the Use of Fluorinated Pyrimidines. (n.d.). CancerNetwork. Retrieved from [Link]

-

Gemcitabine: metabolism, mechanisms of action, and self-potentiation. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

What is the mechanism of Tegafur?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and characterization of some new fluorinated pyrimidine derivatives. (1999). Sci-Hub. Retrieved from [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025). PubMed. Retrieved from [Link]

-

Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

-

Tegafur. (n.d.). PubChem. Retrieved from [Link]

-

Real-world study on fluoropyrimidine-related toxicity outcomes in cancer patients with select DPYD variant alleles that received DPYD genotype-guided dosing. (2025). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

What is the mechanism of Fluorouracil?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Clinical application and drug resistance mechanism of gemcitabine. (n.d.). Frontiers. Retrieved from [Link]

-

Scientific Basis for the Combination of Tegafur With Uracil. (1997). CancerNetwork. Retrieved from [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. Retrieved from [Link]

-

Performance of platinum/fluoropyrimidines-based chemotherapy toxicity... (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the mechanism of action (MOA) of Gemcitabine?. (2025). Dr.Oracle. Retrieved from [Link]

-

Evaluation of the risk of toxicity of fluoropyrimidines. (n.d.). Eurofins Biomnis. Retrieved from [Link]

-

Tegafur. (n.d.). Wikipedia. Retrieved from [Link]

-

Real-World Impact of an In-House Dihydropyrimidine Dehydrogenase (DPYD) Genotype Test on Fluoropyrimidine Dosing, Toxicities, and Hospitalizations at a Multisite Cancer Center. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. Retrieved from [Link]

-

Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real‐world study on fluoropyrimidine‐related toxicity outcomes in cancer patients with select DPYD variant alleles that received DPYD genotype‐guided dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-world study on fluoropyrimidine-related toxicity outcomes in cancer patients with select DPYD variant alleles that received DPYD genotype-guided dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 11. Tegafur - Wikipedia [en.wikipedia.org]

- 12. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. ClinPGx [clinpgx.org]

- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 17. droracle.ai [droracle.ai]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The Strategic Deployment of the 3,4-Difluorophenyl Group in Modulating Compound Bioactivity

An In-Depth Technical Guide:

Introduction: The Fluorine Factor in Modern Drug Discovery

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Over 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the profound and often beneficial influence of this halogen on a compound's pharmacological profile.[1] The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4]

This guide moves beyond the generalities of fluorination to focus on a specific, powerful moiety: the 3,4-difluorophenyl group. This substitution pattern is not arbitrary; the vicinal, non-symmetric placement of two fluorine atoms on the phenyl ring creates a unique electronic and steric profile. We will dissect the multifaceted roles of this group, from its fundamental impact on molecular properties to its strategic application in overcoming common drug development hurdles like metabolic instability and off-target activity. By understanding the causality behind its effects, researchers can more effectively leverage the 3,4-difluorophenyl group to design safer, more potent, and more effective therapeutic agents.

Section 1: Core Physicochemical and Conformational Impact

The introduction of the 3,4-difluoro substitution pattern fundamentally alters the parent phenyl ring's characteristics. These changes are the primary drivers of the group's influence on bioactivity.

Potent Electronic Modulation

The two fluorine atoms exert a powerful electron-withdrawing effect on the aromatic ring through the sigma (σ) framework, known as the inductive effect. This significantly lowers the electron density of the phenyl ring. The consequence of this is twofold:

-

Acidity/Basicity (pKa) Modification : For compounds where an attached functional group's pKa is influenced by the phenyl ring's electronics (e.g., an aniline or benzoic acid derivative), the 3,4-difluoro substitution will markedly lower the pKa, making an attached amine less basic or a carboxylic acid more acidic. This can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.

-

Aromatic Interactions : The electron-poor nature of the 3,4-difluorophenyl ring alters its capacity for π-π stacking interactions. It can engage favorably with electron-rich aromatic residues (e.g., tryptophan) in a protein's active site, a phenomenon often exploited in inhibitor design. For instance, studies on PDE4 inhibitors have shown that analogous dimethoxyphenyl rings form crucial π–π stacking interactions with phenylalanine residues within the enzyme's active site.[5]

Tuning Lipophilicity for Optimal Pharmacokinetics

Lipophilicity, often measured as LogP or LogD, is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is the most electronegative element, yet it is relatively small and lipophilic. Adding a 3,4-difluorophenyl group typically increases a molecule's overall lipophilicity. This was a key factor in the development of Diflunisal, where the addition of a difluorophenyl group to salicylic acid yielded a molecule with much-improved lipophilicity and, consequently, a longer duration of action and greater potency.[6]

This enhancement in lipophilicity can improve a drug's ability to cross cellular membranes, which is essential for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Conformational Control and Rigidity

The introduction of substituents, including fluorine, can influence the preferred conformation of a molecule by creating steric or electronic effects that favor certain dihedral angles. Vicinal difluorination, as seen in the 3,4-difluoro pattern, can impose conformational constraints on the linker to which the phenyl ring is attached.[7] This "conformational locking" can be highly advantageous:

-

Pre-organization for Binding : By reducing the number of accessible conformations, the molecule can be "pre-organized" into the bioactive conformation required for binding to its target. This reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and potency.

-

Improved Selectivity : If the bioactive conformation for the intended target differs from the conformation required for binding to off-targets, conformational locking can dramatically improve selectivity and reduce side effects.

The table below summarizes the key physicochemical contributions of the 3,4-difluorophenyl group compared to its unsubstituted and monosubstituted counterparts.

| Property | Phenyl | 4-Fluorophenyl | 3,4-Difluorophenyl | Rationale for Change |

| Hansch Lipophilicity (π) | 0 | +0.14 | +0.52 | Fluorine is lipophilic; the effect is additive. |

| Hammett Constant (σp) | 0 | +0.06 | +0.32 | Strong inductive electron withdrawal by two fluorine atoms significantly lowers ring electron density. |

| Calculated Dipole Moment | 0 D | ~1.7 D | ~2.9 D | The vector sum of the two C-F bond dipoles creates a strong molecular dipole. |

Section 2: Enhancing Metabolic Stability

One of the most compelling reasons to employ the 3,4-difluorophenyl group is to enhance a compound's metabolic stability, thereby increasing its half-life and bioavailability.

Blocking Sites of Metabolism

The primary route of metabolism for many aromatic compounds is oxidation of the ring by cytochrome P450 (CYP) enzymes to form phenolic metabolites. The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol).[1] By replacing hydrogen atoms at the 3- and 4-positions with fluorine, these sites are effectively blocked from CYP-mediated hydroxylation. This strategy is a cornerstone of modern drug design to "harden" a molecule against metabolic attack.[1][2]

This principle was demonstrated in the development of a KCNQ2 opener, where a difluoro analogue was created to prevent the formation of a reactive intermediate responsible for CYP3A4 metabolism-dependent inhibition (MDI).[8]

Caption: Blocking CYP450 metabolism with 3,4-difluorination.

Potential for Metabolic Defluorination

While robust, the C-F bond is not entirely inert. In some cases, oxidative metabolism can still occur, leading to defluorination and the potential formation of reactive metabolites like quinones.[1] This is less common for aryl fluorides compared to aliphatic ones but remains a possibility that must be assessed during preclinical development. The generation of such metabolites has, in some instances, been linked to time-dependent inhibition of CYP enzymes.[1] Therefore, while the 3,4-difluorophenyl group is a powerful tool for improving stability, it necessitates a thorough evaluation of the metabolic profile to rule out the formation of undesirable products.

Section 3: Guiding Molecular Interactions for Potency and Selectivity

The unique electronic and steric properties of the 3,4-difluorophenyl group enable it to participate in a range of non-covalent interactions within a target's binding site, directly influencing bioactivity.

Hydrogen Bonding and Dipolar Interactions

The ability of fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. While organic fluorine is a very weak acceptor, in the context of an optimized binding pocket, a C-F···H-X interaction can provide a modest but meaningful contribution to binding affinity. More significantly, the strong dipole moment created by the two C-F bonds allows the moiety to engage in favorable dipole-dipole or dipole-charge interactions with polar residues (e.g., Ser, Thr, His) in the active site.

Case Study: Selective COX-1 Inhibition

In the design of selective cyclooxygenase-1 (COX-1) inhibitors, compounds featuring a fluoro-substituent on one phenyl ring of a 3,4-diarylfuran-2(5H)-one scaffold were found to be among the most potent and selective agents, with IC50 values in the submicromolar range.[9] The fluorine substitution was critical for achieving the desired inhibitory profile, likely by optimizing interactions within the COX-1 active site.

Caption: Potential binding interactions of the 3,4-difluorophenyl group.

Section 4: Experimental Protocols for Characterization

To experimentally validate the impact of the 3,4-difluorophenyl group, a series of standard in vitro assays are essential. The following protocols provide a self-validating framework for assessment.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Control Inclusion (Self-Validation): Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to validate assay performance.

-

Initiation: Pre-warm the microsome solution to 37°C. Add the test compound to a final concentration of 1 µM. Aliquot this mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Start: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYP enzymes). The T=0 sample should be quenched immediately before NADPH addition.

-

Quenching: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line equals -k, the elimination rate constant. Calculate half-life as t½ = 0.693/k.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5-(3,4-Difluorophenyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Tautomerism

5-(3,4-Difluorophenyl)pyrimidin-2-ol can exist in tautomeric forms, primarily the -ol and -one forms. The pyrimidin-2-ol/pyrimidin-2(1H)-one tautomerism is a well-established phenomenon. For the purpose of this guide, we will consider both forms, as their relative populations can be influenced by the solvent and solid-state packing effects. The presence of both tautomers would be reflected in the spectroscopic data.

Caption: Tautomeric forms of 5-(3,4-Difluorophenyl)pyrimidin-2-ol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(3,4-Difluorophenyl)pyrimidin-2-ol, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information regarding its molecular framework.

A. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is expected to exhibit distinct signals for the protons on the pyrimidine and the difluorophenyl rings. The chemical shifts are influenced by the electronic environment of each proton.

Methodology for Prediction: The ¹H NMR spectrum was predicted using online computational tools that employ a combination of database-driven and incremental approaches.[1] These predictions are based on large datasets of experimentally determined spectra.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2'/H6' (pyrimidine) | ~8.7 | s | - |

| H5' (difluorophenyl) | ~7.8 | m | |

| H2' (difluorophenyl) | ~7.6 | m | |

| H6' (difluorophenyl) | ~7.4 | m | |

| OH/NH | ~11-12 | br s | - |

Interpretation and Rationale:

-

Pyrimidine Protons (H2', H6'): The two protons on the pyrimidine ring are expected to be chemically equivalent and appear as a singlet in the downfield region (~8.7 ppm). This significant downfield shift is due to the deshielding effect of the aromatic pyrimidine ring and the adjacent nitrogen atoms.

-

Difluorophenyl Protons (H2', H5', H6'): The protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at the 2'-position is expected to be a doublet of doublets due to coupling with H6' and the fluorine at the 3'-position. The proton at the 6'-position will also be a multiplet, coupled to H2' and H5'. The proton at the 5'-position will be a multiplet due to coupling with H6' and the fluorine at the 4'-position.

-

OH/NH Proton: The proton of the hydroxyl group (in the -ol tautomer) or the N-H proton (in the -one tautomer) is expected to be a broad singlet at a very downfield chemical shift (~11-12 ppm) due to hydrogen bonding and its acidic nature. The exact chemical shift and broadness of this peak will be highly dependent on the solvent and concentration.

Comparative Analysis: Experimental data for 5-phenylpyrimidin-2-ol shows the pyrimidine protons at approximately 8.6 ppm, which is in good agreement with the predicted value for the difluorophenyl derivative. The introduction of the fluorine atoms is expected to cause some downfield shifts for the adjacent protons on the phenyl ring.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Methodology for Prediction: The ¹³C NMR spectrum was predicted using online tools and databases which correlate chemical structure with a vast library of assigned spectra.[2][3]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (pyrimidine) | ~160 |

| C4/C6 (pyrimidine) | ~150 |

| C5 (pyrimidine) | ~115 |

| C1' (difluorophenyl) | ~130 |

| C3'/C4' (difluorophenyl) | ~150 (d, J ≈ 245 Hz) |

| C2' (difluorophenyl) | ~118 (d, J ≈ 20 Hz) |

| C5' (difluorophenyl) | ~116 (d, J ≈ 20 Hz) |

| C6' (difluorophenyl) | ~125 |

Interpretation and Rationale:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to appear in the aromatic region. The C2 carbon, bonded to two nitrogen atoms and an oxygen, will be the most downfield. The C4 and C6 carbons will also be significantly downfield due to the influence of the adjacent nitrogen atoms. The C5 carbon, being further from the heteroatoms, will be the most upfield of the pyrimidine carbons.

-

Difluorophenyl Carbons: The carbons in the difluorophenyl ring will show characteristic splitting due to coupling with the fluorine atoms. The C3' and C4' carbons, directly bonded to fluorine, will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) of around 245 Hz, appearing as doublets. The C2' and C5' carbons will show smaller two-bond coupling constants (²JCF) of approximately 20 Hz, also appearing as doublets. The C1' and C6' carbons will have even smaller coupling constants and may appear as complex multiplets or broadened singlets.

C. Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope.[4]

Methodology for Prediction: The ¹⁹F NMR spectrum was predicted based on empirical data for similar fluorinated aromatic compounds.[5]

Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz, referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F3 | ~ -140 | d |

| F4 | ~ -145 | d |

Interpretation and Rationale:

-

The two fluorine atoms are in different chemical environments and are expected to give two distinct signals.

-

The signals will appear as doublets due to coupling to each other. The ortho, meta, and para couplings to the protons on the ring will lead to further fine splitting, resulting in complex multiplets.

-

The chemical shifts are in the typical range for fluorine atoms attached to an aromatic ring. The exact chemical shifts will be influenced by the electronic nature of the pyrimidinol substituent.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[6]

A. Predicted Mass Spectrum and Fragmentation Pathway

Methodology for Prediction: The fragmentation pathway is proposed based on established principles of mass spectrometry for heterocyclic and aromatic compounds, including the stability of fragment ions.[7]

Expected Molecular Ion: The molecular formula of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is C₁₀H₆F₂N₂O. The exact mass is 208.0448 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 208.

Proposed Fragmentation Pathway:

-

Loss of CO: A common fragmentation pathway for pyrimidinones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 180.

-

Loss of HCN: The pyrimidine ring can undergo cleavage with the loss of hydrogen cyanide, leading to a fragment at m/z 181.

-

Cleavage of the Difluorophenyl Ring: Fragmentation of the difluorophenyl ring could lead to the loss of a fluorine atom (m/z 189) or other characteristic fragments.

-

Retro-Diels-Alder Reaction: The pyrimidine ring could potentially undergo a retro-Diels-Alder reaction, leading to smaller fragment ions.

Caption: Proposed mass spectral fragmentation pathway.

III. Experimental Protocols

While experimental data is not available, the following are generalized, field-proven protocols for acquiring high-quality NMR and MS data for this type of compound.

A. NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for this type of compound due to its high polarity.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition Parameters:

-

¹H NMR: Use a standard single-pulse experiment (e.g., zg30). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Use a standard single-pulse experiment with proton decoupling. The spectral width should be set to cover the expected range of fluorine chemical shifts.

-

B. Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. It typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

IV. Potential Impurities and Their Spectral Signatures

The synthesis of 5-(3,4-difluorophenyl)pyrimidin-2-ol would likely involve a Suzuki coupling reaction between a 5-halopyrimidin-2-ol and 3,4-difluorophenylboronic acid, or a Biginelli-type condensation.[8][9] Potential impurities could include:

-

Starting Materials: Unreacted 5-halopyrimidin-2-ol or 3,4-difluorophenylboronic acid. These would have simpler NMR spectra and different molecular weights in the mass spectrum.

-

Homocoupling Products: Biphenyl derivatives from the self-coupling of the boronic acid.

-

Solvents: Residual solvents from the reaction or purification steps (e.g., toluene, dioxane, ethanol) would be visible in the ¹H NMR spectrum.

A careful analysis of the spectroscopic data, particularly the presence of minor peaks in the NMR spectra and unexpected ions in the mass spectrum, can help in the identification of these impurities.

V. Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and mass spectral data for 5-(3,4-difluorophenyl)pyrimidin-2-ol. By combining computational predictions with comparative analysis of related structures, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this and similar molecules in the field of drug discovery and development. The provided experimental protocols offer a practical framework for obtaining high-quality data.

References

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]

-

nmrshiftdb2 - open nmr database on the web. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. [Link]

-

1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600... - ResearchGate. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - Semantic Scholar. [Link]

-

Biginelli reaction - Wikipedia. [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]

-

Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. [Link]

-

Mass Spectrometry Principle and its Applications - Longdom Publishing. [Link]

-

Fluorine-19 Nuclear Magnetic Resonance - DTIC. [Link]

-

¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... - ResearchGate. [Link]

-

13C and 15N NMR Detection of Metabolites via Relayed Hyperpolarization at 1 T and 1.4 T - ChemRxiv. [Link]

-

NMR Spectra of Simple Heterocycles - Portland Press. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]

-

Organic mass spectrometry at the beginning of the 21st century - ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]

-

Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. [Link]

-

Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - MDPI. [Link]

-

19F NMR as a tool in chemical biology - PMC - PubMed Central. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]

-

5.4: The 1H-NMR experiment - Chemistry LibreTexts. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

Efficient microwave-assisted Suzuki–Miyura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

-

Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea. - ResearchGate. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. [Link]

-

NMR Spectroscopy :: NMR Bibliography - Organic Chemistry Data. [Link]

-

2.2: Mass Spectrometry - Chemistry LibreTexts. [Link]

-

Mass spectrometry of aryl azides - ResearchGate. [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. [Link]

-

19Flourine NMR. [Link]

-

Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors - PubMed. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - MDPI. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

NMR Spectroscopy: Modern Spectral Analysis. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. hscprep.com.au [hscprep.com.au]

- 7. article.sapub.org [article.sapub.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Characterizing 5-(3,4-Difluorophenyl)pyrimidin-2-ol in In-Vitro Kinase Assays

Introduction: The Pyrimidine Scaffold and Kinase Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to mimic the purine ring of ATP allows for competitive binding to the hinge region of the kinase active site, a fundamental mechanism for achieving potent and selective inhibition.[3] Kinase dysregulation is a hallmark of many cancers and other diseases, making the development of novel kinase inhibitors a cornerstone of modern drug discovery.[4]

This document provides a detailed guide for researchers on the use of 5-(3,4-Difluorophenyl)pyrimidin-2-ol , a representative pyrimidine-based compound, in in-vitro kinase assays. While specific public domain data for this exact molecule is limited, its structural motifs—a substituted pyrimidine core—suggests potential activity against various kinase families. For the purpose of illustrating a robust experimental approach, we will focus on its characterization against Aurora Kinase A , a key regulator of mitosis and a validated cancer target frequently inhibited by pyrimidine-containing molecules.[5]

These protocols are designed to be adaptable for screening this compound against a broader panel of kinases to determine its selectivity profile.

Principle of the In-Vitro Kinase Assay

The fundamental principle of an in-vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of a potential inhibitor.[6] This is typically achieved by quantifying the transfer of a phosphate group from a donor (usually ATP) to a specific substrate (a peptide or protein). The extent of inhibition is determined by comparing the kinase activity in the presence of the test compound to a control reaction without the inhibitor.

A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[7] This guide will focus on a versatile and widely used luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, a higher luminescence signal signifies inhibition of the kinase.

Experimental Workflow Overview

The overall workflow for characterizing a novel compound like 5-(3,4-Difluorophenyl)pyrimidin-2-ol in an in-vitro kinase assay involves several key stages, from initial compound handling to detailed data analysis.

Caption: High-level workflow for in-vitro kinase inhibitor characterization.

Detailed Protocols

PART 1: Compound and Reagent Preparation

1.1 Preparation of 5-(3,4-Difluorophenyl)pyrimidin-2-ol Stock Solution

-

Rationale: Accurate determination of inhibitory potency requires precise preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for kinase inhibitors, but its concentration in the final assay must be carefully controlled to avoid affecting enzyme activity.[8]

-

Procedure:

-

Prepare a 10 mM stock solution of 5-(3,4-Difluorophenyl)pyrimidin-2-ol in 100% DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

1.2 Preparation of Assay Reagents

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Aurora Kinase A: Recombinant human Aurora Kinase A (ensure high purity and activity). Prepare a working solution in kinase buffer at a concentration determined by prior enzyme titration experiments (typically in the low nM range).

-

Substrate: A suitable peptide substrate for Aurora Kinase A (e.g., Kemptide). Prepare a stock solution in kinase buffer. The final concentration in the assay should ideally be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme activity.

-

ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[9] For many kinases, this is in the range of 10-100 µM.[9]

PART 2: In-Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted for a 384-well plate format, suitable for higher throughput screening.

2.1 Compound Serial Dilution

-

Create a serial dilution of the 10 mM compound stock in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.

-

Transfer a small volume (e.g., 1 µL) of each dilution to an intermediate dilution plate containing kinase buffer. This step minimizes the final DMSO concentration in the assay.

2.2 Assay Plate Setup

-

Add the diluted compound solutions to the wells of a white, opaque 384-well assay plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase or a potent known inhibitor).

-

Add the Aurora Kinase A enzyme solution to all wells except the 0% activity controls.

-

Add the substrate solution to all wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

2.3 Kinase Reaction Initiation and Termination

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction, which should be determined during assay development.

-

Terminate the reaction by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

2.4 Data Acquisition

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

Data Analysis and Interpretation

3.1 Data Normalization

Normalize the raw luminescence data to percent inhibition using the following formula:

% Inhibition = 100 x (Signal_inhibitor - Signal_0%_activity) / (Signal_100%_activity - Signal_0%_activity)

3.2 IC50 Determination

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.

Caption: Representative IC50 curve for kinase inhibition.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 5-(3,4-Difluorophenyl)pyrimidin-2-ol against a panel of kinases to illustrate how selectivity is reported.

| Kinase Target | IC50 (nM) |

| Aurora Kinase A | 50 |

| Aurora Kinase B | 250 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

| CDK2 | 1,500 |

This data is for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, every assay should include the following validation steps:

-

Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It should be calculated for each assay plate using the 100% and 0% activity controls.

-

Reference Compound: A known inhibitor of the target kinase should be run in parallel as a positive control to validate the assay performance.

-

Enzyme and Substrate Titration: Periodically re-evaluate the optimal concentrations of enzyme and substrate to account for any batch-to-batch variations.

Expert Insights and Causality

-

Choice of ATP Concentration: As previously mentioned, setting the ATP concentration near the Km of the kinase is crucial for accurately assessing the potency of ATP-competitive inhibitors.[9] Using ATP concentrations that are too high can lead to an underestimation of the compound's potency.

-

Mechanism of Action Studies: While IC50 values are useful for ranking compound potency, they do not fully describe the mechanism of inhibition. Follow-up studies, such as Michaelis-Menten kinetics in the presence of the inhibitor, can elucidate whether the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP or the substrate.

-

Selectivity Profiling: A key aspect of drug development is understanding a compound's selectivity.[10] Screening against a broad panel of kinases is essential to identify potential off-target effects that could lead to toxicity. The pyrimidine scaffold is known to be accommodated by many kinases, making selectivity profiling particularly important.[1]

References

-

Bavetsias, V., & Linardopoulos, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 5837-5849. Available from: [Link]

- (N/A)

- (N/A)

- (N/A)

- (N/A)

-

Dymock, B. W., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1035-1051. Available from: [Link]

- (N/A)

- (N/A)

-

Shultz, M. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12055-12071. Available from: [Link]

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its Analogs

This technical guide provides in-depth methodologies for the purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its structural analogs. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a framework for achieving high purity of these pharmaceutically relevant compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the purification principles.

Introduction to the Purification Challenge

5-(3,4-Difluorophenyl)pyrimidin-2-ol and its analogs are heterocyclic compounds of significant interest in medicinal chemistry. The presence of the pyrimidin-2-ol core, coupled with a difluorophenyl substituent, imparts specific physicochemical properties that necessitate tailored purification strategies. Common impurities in the synthesis of such compounds may include starting materials, reagents, and structurally related byproducts formed during the reaction.[1][2][3][4] Achieving the high purity required for subsequent applications, such as biological screening or formulation, is a critical step in the research and development process.

The purification of these compounds typically relies on a multi-step approach, leveraging differences in polarity, solubility, and acid-base properties between the target molecule and its impurities. The principal techniques discussed in this guide are recrystallization, silica gel column chromatography, and acid-base extraction. The choice and sequence of these techniques are dictated by the specific impurity profile of the crude product.

Physicochemical Properties and Their Impact on Purification

Understanding the physicochemical properties of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is fundamental to designing an effective purification strategy. The key properties to consider are its acidity (pKa), solubility in various organic solvents, and polarity.

Acidity and the Pyrimidin-2-ol Tautomerism:

Solubility Profile:

The solubility of 5-(3,4-Difluorophenyl)pyrimidin-2-ol in different solvents is a key determinant for successful recrystallization. The difluorophenyl group contributes to its lipophilicity, while the pyrimidin-2-ol core provides some polarity and potential for hydrogen bonding. A systematic approach to solvent screening is recommended to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Polarity:

The overall polarity of the molecule will dictate its behavior in chromatographic separations. The presence of the polar pyrimidin-2-ol group and the relatively nonpolar difluorophenyl group results in a molecule of intermediate polarity. This allows for effective separation from both highly polar and nonpolar impurities using normal-phase column chromatography.

Strategic Approach to Purification

A logical workflow is essential for the efficient purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its analogs. The following diagram illustrates a typical purification strategy, starting from a crude reaction mixture.

Figure 1: A generalized workflow for the purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol.

Detailed Purification Protocols

The following sections provide detailed, step-by-step protocols for the key purification techniques. These protocols are based on established methods for analogous compounds and should be optimized for the specific impurity profile of your material.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is identified.[5] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.

Rationale for Solvent Selection:

The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount at its boiling point and a small amount at low temperatures. For pyrimidin-2-ol derivatives, polar protic solvents like methanol or ethanol, and polar aprotic solvents like ethyl acetate or acetone, are often good starting points.[6][7] Solvent mixtures, such as ethyl acetate/hexane or methanol/water, can also be effective for fine-tuning the solubility.

Step-by-Step Protocol:

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane) at room temperature and upon heating.

-

Dissolution: Place the crude 5-(3,4-Difluorophenyl)pyrimidin-2-ol in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

| Problem | Possible Cause | Solution |

| Oiling out | Solution is supersaturated; compound's melting point is below the solvent's boiling point. | Reheat the solution and add more solvent. Try a lower-boiling point solvent. |

| No crystal formation | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |

| Poor recovery | Compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture. Ensure the solution is thoroughly cooled before filtration. |

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[8] For 5-(3,4-Difluorophenyl)pyrimidin-2-ol, normal-phase chromatography using silica gel is a suitable method.

Rationale for Method Development:

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected that allows the target compound to have a retention factor (Rf) of approximately 0.3-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column. A common starting point for the eluent is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Figure 2: Principle of normal-phase column chromatography for the purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol.

Step-by-Step Protocol:

-

TLC Analysis: Develop a TLC method to determine the optimal eluent system. Spot the crude material on a silica gel TLC plate and elute with different ratios of hexane/ethyl acetate.

-

Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column (dry loading), or carefully apply the concentrated solution directly to the top of the column (wet loading).

-

Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the elution of the compounds by TLC.

-

Combining and Concentrating: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified 5-(3,4-Difluorophenyl)pyrimidin-2-ol.

Protocol 3: Acid-Base Extraction

This technique is particularly useful for separating acidic or basic compounds from neutral impurities.[9] Since 5-(3,4-Difluorophenyl)pyrimidin-2-ol is weakly acidic, it can be converted to its water-soluble salt by treatment with a base, allowing for its separation from non-acidic, organic-soluble impurities.

Rationale for Reagent Selection:

The choice of base depends on the acidity of the pyrimidin-2-ol. A moderately strong base like sodium carbonate or a stronger base like sodium hydroxide can be used to deprotonate the hydroxyl group, forming the corresponding sodium salt. The salt will then partition into the aqueous phase. Subsequent acidification of the aqueous layer will regenerate the neutral, water-insoluble product, which can then be isolated.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude product in an organic solvent in which the impurities are also soluble, such as ethyl acetate or dichloromethane.

-

Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a suitable base (e.g., 1 M sodium carbonate or 1 M sodium hydroxide). Shake the funnel vigorously to allow for the acid-base reaction and phase separation.

-

Separation: Allow the layers to separate. The deprotonated 5-(3,4-Difluorophenyl)pyrimidin-2-ol salt will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the aqueous layer.

-

Washing (Optional): The organic layer can be washed again with the basic solution to ensure complete extraction of the acidic product. The aqueous layers are then combined.

-

Acidification: Cool the combined aqueous layers in an ice bath and acidify by the dropwise addition of a strong acid, such as concentrated hydrochloric acid, until the product precipitates out. Monitor the pH with litmus paper or a pH meter.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and identifying any remaining impurities.[1][10][11][12] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess for the presence of impurities.

Typical HPLC Conditions for Purity Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |

| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 25-30 °C |

Conclusion

The purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its analogs is a critical step in their use for research and development. A systematic approach that leverages the compound's physicochemical properties is key to achieving high purity. This guide provides a comprehensive overview of the primary purification techniques—recrystallization, column chromatography, and acid-base extraction—along with detailed protocols and the scientific rationale behind them. By carefully selecting and optimizing these methods, researchers can obtain high-purity material suitable for their intended applications.

References

- Simvastatin drug: In the present study a reversed phase high performance liquid chromatography (RP-HPLC) method with Diode Array Detector (DAD) at room temperature was used for obtaining impurity profiles of 20 drug products containing simvastatin as an active substance. Research and Reviews: Journal of Pharmaceutical Analysis.

- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.

- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.

- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed.

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

- Chromatography method for the purification of furfural derivatives.

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink.

- Recrystallization. University of California, Los Angeles.

- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy.

- Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Deriv

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu